molecular formula C20H19F3N4O2 B468124 N-(2-ethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-ethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B468124
M. Wt: 404.4g/mol
InChI Key: AMBBCTRLNVODAY-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the furan and trifluoromethyl groups. The final step involves the attachment of the 2-ethylphenyl group to the carboxamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, scaling up reaction volumes, and employing continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced to form dihydropyrazolo derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrazolo[1,5-a]pyrimidine core can produce dihydropyrazolo derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic uses, particularly in developing new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The furan and trifluoromethyl groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furan-2-yl-1-(furan-2-ylmethyl)-carbamoyl)-vinyl-benzamide: Similar structure with furan rings and a carbamoyl group.

    N-(2-furan-2-yl-1-(thiazole-2-carbonyl)-vinyl)-4-methyl-benzamide: Contains a thiazole ring and a vinyl group, similar to the furan and pyrazolo[1,5-a]pyrimidine core.

Uniqueness

N-(2-ethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with furan and trifluoromethyl groups. This unique structure imparts specific biological activities and potential therapeutic uses that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H19F3N4O2

Molecular Weight

404.4g/mol

IUPAC Name

N-(2-ethylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H19F3N4O2/c1-2-12-6-3-4-7-13(12)25-19(28)15-11-18-24-14(16-8-5-9-29-16)10-17(20(21,22)23)27(18)26-15/h3-9,11,14,17,24H,2,10H2,1H3,(H,25,28)

InChI Key

AMBBCTRLNVODAY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=CO4)C(F)(F)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=CO4)C(F)(F)F

Origin of Product

United States

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